N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691053
InChI: InChI=1S/C13H17NO4/c1-17-6-7-18-12-5-4-10(15)8-11(12)13(16)14-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3,(H,14,16)
SMILES: COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide

CAS No.:

Cat. No.: VC13691053

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide -

Specification

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name N-cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide
Standard InChI InChI=1S/C13H17NO4/c1-17-6-7-18-12-5-4-10(15)8-11(12)13(16)14-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3,(H,14,16)
Standard InChI Key ZSJNOOFKVXPVJH-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2
Canonical SMILES COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2

Introduction

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is a chemical compound with the CAS number 2270908-84-2. It has a molecular weight of 251.28 g/mol and is represented by the molecular formula C13H17NO4 . This compound belongs to the benzamide class, which includes a wide range of derivatives used in various pharmaceutical applications due to their diverse biological activities.

Synthesis and Preparation

While specific synthesis protocols for N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide are not detailed in the available literature, benzamide derivatives are generally synthesized through condensation reactions involving amines and carboxylic acids or their derivatives. The synthesis might involve protecting group strategies to introduce the hydroxyl and methoxyethoxy functionalities selectively.

Research Findings and Future Directions

Given the lack of specific research findings on N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This could involve evaluating its potential as a lead compound for drug development in areas such as oncology or infectious diseases.

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